5-Bromo-2-fluorotoluene
Overview
Description
Synthesis Analysis
The synthesis of bromo-fluorotoluene derivatives, such as 2-Bromo-6-fluorotoluene, involves a series of chemical reactions starting from amino-nitrotoluene, followed by Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010). Although this synthesis is for a different isomer, the methodology highlights the complexity and the potential routes that can be adapted for the synthesis of 5-Bromo-2-fluorotoluene, involving diazonium salt chemistry and halogenation techniques.
Molecular Structure Analysis
Vibrational spectroscopic studies using density functional theory (DFT) have been employed to analyze the molecular structures of halogenated toluenes, including derivatives similar to 5-Bromo-2-fluorotoluene (V. Krishnakumar et al., 2013). These studies provide insights into the influence of halogen atoms on the vibrational frequencies and molecular stability, which are crucial for understanding the reactivity and chemical behavior of 5-Bromo-2-fluorotoluene.
Chemical Reactions and Properties
Chemical reactions involving halogenated toluenes, such as bromo- and fluoro-substituted derivatives, demonstrate their versatility as intermediates in organic synthesis. For example, the chemoselective amination of halogen-containing pyridines shows the potential for bromo-fluoro toluene derivatives to undergo nucleophilic substitution reactions, which could be applicable to 5-Bromo-2-fluorotoluene (Bryan W. Stroup et al., 2007). These reactions are indicative of the chemical properties that make such compounds valuable in synthetic chemistry.
Physical Properties Analysis
The physical properties of halogenated toluenes can be inferred from studies on their absorption spectra in the ultraviolet region. For instance, the electronic absorption spectra of various bromo- and fluoro-substituted toluenes have been analyzed to determine their electronic transitions and photophysical behaviors (C. D. Dwivedi & S. Sharma, 1974). Such information is crucial for understanding the electronic properties and potential applications of 5-Bromo-2-fluorotoluene in material science and photophysics.
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-fluorotoluene, while not directly detailed in available research, can be extrapolated from studies on similar compounds. The reactivity of bromo- and fluoro-substituted compounds, such as in Suzuki coupling reactions, highlights the potential of 5-Bromo-2-fluorotoluene to participate in cross-coupling reactions, providing pathways to various organic syntheses (Andrew Sutherland & Timothy Gallagher, 2003).
Scientific Research Applications
Synthesis and Chemical Properties
5-Bromo-2-fluorotoluene has been extensively studied for its chemical properties and applications in synthesis. A key focus has been on its role as an intermediate in various chemical reactions. For instance, Li Jiang-he (2010) elaborated on the synthesis of 2-Bromo-6-Fluorotoluene from 2-Amino-6-nitrotoluene using a series of reactions, with a yield of 51.8% (Li Jiang-he, 2010). Similarly, the work by Andrew Sutherland and Timothy Gallagher (2003) describes the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent use in Suzuki reactions, highlighting its versatility in organic synthesis (Sutherland & Gallagher, 2003).
Spectroscopic Analysis
In spectroscopy, studies like those by C. Dwivedi and S. Sharma (1974) have investigated the absorption spectra of various fluorotoluene compounds, including 5-Bromo-2-fluorotoluene, in the ultraviolet region. This research is crucial for understanding the electronic transitions and properties of these compounds (Dwivedi & Sharma, 1974).
Vibrational Spectroscopy and Density Functional Theory
The vibrational spectra of related compounds, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, have been studied using density functional theory (DFT) by V. Krishnakumar et al. (2013). These studies provide insights into the vibrational modes and molecular structure of halogen-substituted toluenes (Krishnakumar et al., 2013).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Research has also been conducted on the NMR spectral properties of halogen-containing benzenes, which includes compounds similar to 5-Bromo-2-fluorotoluene. These studies, such as those by D. M. Brouwer (2010), are critical for understanding the electronic environment and molecular structure of these compounds (Brouwer, 2010).
Safety And Hazards
5-Bromo-2-fluorotoluene is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of this compound. Protective equipment such as gloves, eyeshields, and dust masks are recommended when handling this compound .
properties
IUPAC Name |
4-bromo-1-fluoro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKYOKPNAXNAFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199412 | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluorotoluene | |
CAS RN |
51437-00-4 | |
Record name | 4-Bromo-1-fluoro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51437-00-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051437004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90199412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-fluorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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